molecular formula C10H11N3O B1428768 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline CAS No. 452098-28-1

4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline

Cat. No. B1428768
CAS RN: 452098-28-1
M. Wt: 189.21 g/mol
InChI Key: CVFMPFRLYWOSCT-UHFFFAOYSA-N
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Description

4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline, also known as MPPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of anilines and is synthesized using specific methods.

Scientific Research Applications

Corrosion Inhibition

4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline, a molecule in the pyrazole family, has been studied for its inhibitory activity against the corrosion of mild steel in hydrochloric acid. Gravimetric and electrochemical studies have confirmed the significant effectiveness of this compound in reducing steel corrosion. Theoretical calculations using the Density Functional Theory (DFT) method have been conducted to understand its stability, reactivity, and adsorption characteristics with iron in an acidic medium (Chadli et al., 2020).

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal properties of pyrazole-based aniline derivatives. For instance, a synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines has been developed, showing significant antibacterial and antifungal activity against various microbial strains and dermatophyte fungi (Banoji et al., 2022).

Synthesis of Novel Compounds

The synthesis of new chemical compounds incorporating pyrazole aniline derivatives has been a focus of several studies. For example, the synthesis of novel disazo dyes and heterocyclic azo dyes utilizing pyrazolyl derivatives has been reported. These dyes have been evaluated for their antimicrobial activities and absorption characteristics, demonstrating diverse applications (Karcı et al., 2009).

Anticancer Properties

Pyrazole aniline derivatives have also been evaluated for their potential anticancer properties. A study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrated potent inhibitory activity against various cancer cell lines, suggesting their potential as anticancer agents (Huang et al., 2012).

Electroluminescence Application

In the field of electroluminescence, derivatives of pyrazole aniline, such as N,N-di(3-(3-methyl-1H-pyrazol-1-yl)phenyl)aniline, have been used to produce highly luminescent platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs), demonstrating excellent performance and efficiency (Vezzu et al., 2010).

properties

IUPAC Name

4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-6-10(13-12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFMPFRLYWOSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

452098-28-1
Record name 4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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